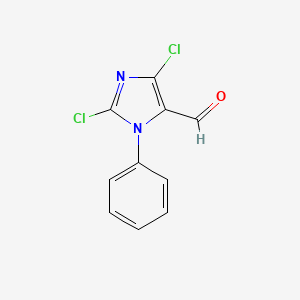

2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde

Übersicht

Beschreibung

2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a chemical compound with the CAS Number: 1181458-32-1 . It has a molecular weight of 241.08 . The compound is a powder at room temperature .

Synthesis Analysis

Imidazole compounds are synthesized using a variety of methods . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring contributes to the inhibition of bacterial growth. Specifically, compounds like 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde can be synthesized and evaluated for their efficacy against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . These compounds can serve as potential leads for the development of new antibacterial drugs.

Antifungal Applications

Similar to their antibacterial properties, imidazole derivatives also exhibit antifungal activity. The chloro and aldehyde groups in the compound may enhance its ability to disrupt fungal cell membranes or interfere with essential enzymes, providing a pathway for developing antifungal treatments .

Antiprotozoal Activity

Imidazole compounds have shown promise as antiprotozoal agents. They can be designed to target protozoan parasites, offering a treatment option for diseases like amoebiasis and giardiasis. The structural features of 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde could be optimized to increase potency and selectivity against protozoan pathogens .

Anti-inflammatory Properties

The imidazole core is known to possess anti-inflammatory properties. Derivatives of this compound could be investigated for their potential to reduce inflammation in various conditions, such as arthritis or inflammatory bowel disease. This application could lead to the development of novel anti-inflammatory medications .

Antitumor Agents

Imidazole derivatives have been explored for their antitumor activity. The compound could be part of a study to assess its effectiveness in inhibiting cancer cell growth or inducing apoptosis in tumor cells. This research could contribute to the discovery of new chemotherapeutic agents .

Catalysis

Imidazole and its derivatives can act as catalysts in various chemical reactions due to their ability to donate or accept electrons. The dichloro and phenyl groups in 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde might influence its catalytic activity, making it useful in synthetic organic chemistry .

Wirkmechanismus

Target of action

Imidazoles are a class of compounds that are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins. The specific targets that “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” interacts with would depend on its specific structure and properties .

Mode of action

The mode of action of imidazoles can vary widely depending on the specific compound and its targets. Some imidazoles act as inhibitors of enzymes, while others may interact with receptors to modulate their activity .

Biochemical pathways

Imidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some imidazoles are used in the treatment of fungal infections because they inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific chemical structure. Generally, imidazoles are well absorbed and can be metabolized by the liver .

Result of action

The molecular and cellular effects of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of a specific metabolite .

Action environment

The action, efficacy, and stability of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Eigenschaften

IUPAC Name |

2,5-dichloro-3-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDZCIGLVYKTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181458-32-1 | |

| Record name | 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)